molecular formula C16H24N2O B13348385 (5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine

(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine

Cat. No.: B13348385
M. Wt: 260.37 g/mol
InChI Key: WPMADSWDBYDZNZ-UHFFFAOYSA-N
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Description

(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine is a complex organic compound featuring a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine typically involves multi-step organic reactions. One common approach is the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This method allows for the efficient formation of the bicyclic core structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and environmentally benign solvents, are often applied to optimize the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other reducible functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a probe to study biochemical pathways and molecular interactions. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its ability to interact with biological targets could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and cellular processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

(5-benzyl-2-methyl-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridin-3a-yl)methanamine

InChI

InChI=1S/C16H24N2O/c1-13-9-16(11-17)12-18(8-7-15(16)19-13)10-14-5-3-2-4-6-14/h2-6,13,15H,7-12,17H2,1H3

InChI Key

WPMADSWDBYDZNZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CN(CCC2O1)CC3=CC=CC=C3)CN

Origin of Product

United States

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